molecular formula NP B101387 氮化磷 CAS No. 17739-47-8

氮化磷

货号 B101387
CAS 编号: 17739-47-8
分子量: 44.981 g/mol
InChI 键: AOPJVJYWEDDOBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phosphorous Nitride: Comprehensive Analysis

Synthesis Analysis

The synthesis of phosphorus-doped carbon nitride materials involves thermal reactions and solvothermal methods. For instance, phosphorus-doped graphitic carbon nitride nanotubes are synthesized through a one-step thermal reaction of melamine and sodium hypophosphite monohydrate, which generates phosphine gas and induces the formation of nanotubes . Similarly, nickel phosphide electrocatalysts are synthesized from hybrid metal phosphonates through thermal treatment under a hydrogen/argon atmosphere . A sol-gel mediated thermal condensation of dicyandiamide is used to synthesize P- and F-co-doped amorphous carbon nitride . These methods highlight the versatility of synthesis approaches for phosphorus-doped materials .

Molecular Structure Analysis

The molecular structure of phosphorus-doped carbon nitride materials is characterized by the doping of phosphorus into the graphitic carbon nitride framework. Advanced characterization techniques such as NMR and XPS indicate that phosphorus is substitutionally doped at specific sites within the carbon nitride frameworks . The doping process can lead to changes in the electronic structure, such as band gap narrowing, which is crucial for their photocatalytic activity .

Chemical Reactions Analysis

Phosphorus-doped carbon nitride materials are involved in various chemical reactions, particularly photocatalytic processes. These materials have been used for the reduction of CO2 to produce CO and CH4, the reduction of nitrobenzenes, and the photodegradation of contaminants . The presence of phosphorus enhances the photocatalytic activity by improving charge carrier transfer and increasing light absorption .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus-doped carbon nitride materials are significantly influenced by the doping of phosphorus. These materials exhibit enhanced photocatalytic activity, increased BET surface area, and unique mesoporous structures . The co-doping with elements such as fluorine can further enhance the visible light absorption and photocatalytic activity . The introduction of phosphorus also imparts Brønsted acidity to the materials, making them effective for acid-base bi-functional catalysis .

科学研究应用

在照明中的发光行为

  1. 电荷变化和结构有序性:氮化磷荧光粉专为白光发光二极管 (LED) 应用而定制。阳离子取代等改性可以增强发光行为。这涉及电荷变化和氮化物簇的重新排列,从而提高光致发光强度和热稳定性 (Tsai 等,2015)

光催化

  1. 硝基苯的光催化还原:用作光催化剂的磷掺杂碳氮化物在可见光下对硝基苯的还原表现出很高的活性。这证明了氮化磷在环境应用中的实用性 (Kumar 等,2016)

磷结构的保护性封端

  1. 磷同素异形体的封端层:用六方氮化硼或石墨烯等单层封端的磷可以防止在环境条件下降解。这一应用对于各种磷结构的稳定性至关重要 (Rivero 等,2014)

用于 LED 的荧光粉材料

  1. 硅基氮氧化物和氮化物荧光粉:由于其宽激发带和吸收蓝光到绿光的能力,这些材料对于固态照明和显示器非常重要。这使得它们适用于白光 LED (Xie 和 Hirosaki,2007)

废水中的生物除磷

  1. 亚硝酸盐在废水处理中的影响:在生物除磷过程中,亚硝酸盐可以作为电子受体,但也可以作为抑制剂。了解其作用对于高效废水处理至关重要 (杨英,2010)

固态照明中的荧光粉

  1. 下转换氮化物材料:这些材料在固态白光照明技术中发挥着革命性的作用,提供丰富的发射颜色、高转换效率和低热降解 (Wang 等,2018)

偏亚磷酸根作为配体

  1. 单体磷氧化阴离子:已经探索了偏亚磷酸根 (PO2 −) 在配位化学中的应用。偏亚磷酸根阴离子是一种新颖的配体,与传统配体相比具有独特的性质 (Abbenseth 等,2020)

用于 LED 的荧光粉合成

  1. 用于固态照明的的高效绿色荧光粉:新型正硅酸盐绿色荧光粉 Ba9Lu2Si6O24:Ce3+ 的合成证明了氮化物荧光粉在 LED 技术中的潜力,因为它们具有很高的内部量子效率和出色的热稳定性 (Liu 等,2015)

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling phosphorus nitride . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Transition metal nitrides, including phosphorus nitride, have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties . They have ignited extensive research interest in the development of efficient catalytic materials .

属性

IUPAC Name

azanylidynephosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/NP/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPJVJYWEDDOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066255
Record name Phosphorous nitride
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Molecular Weight

44.981 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorous nitride

CAS RN

17739-47-8, 52934-12-0
Record name Phosphorous nitride
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Record name Phosphorous nitride
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Record name Phosphorus nitride
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Record name Phosphorous nitride
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Record name Phosphorous nitride
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Record name Phosphorus nitride
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Citations

For This Compound
138
Citations
MK Mohanta, M Qureshi - Chemical Communications, 2023 - pubs.rsc.org
… In conclusion, a type II heterojunction model of phosphorous nitride and borophene has been designed keeping the electrostatic interactions as the key component for the formation, …
Number of citations: 3 pubs.rsc.org
J Liu, C Wu, Y Xie, X Yan, Q Peng, Y Chen - Applied Physics Letters, 2022 - pubs.aip.org
… Here, we report that a two-dimensional phosphorous nitride monolayer simultaneously possesses auxetic behavior and undergoes a topological phase transition under tensile strain. …
Number of citations: 6 pubs.aip.org
HJ Oh, JQ Lin, SAB Suleiman, GQ Lo… - 2009 IEEE …, 2009 - ieeexplore.ieee.org
Plasma-based PH 3 passivation technique is extensively studied for the surface passivation of InGaAs substrate prior to high-k deposition. The comparative analysis reveals that the …
Number of citations: 20 ieeexplore.ieee.org
Q Guo, Q Yang, L Zhu, C Yi, Y Xie - Journal of materials research, 2005 - Springer
… To investigate the influence of raw materials on the morphology and composition of the synthesized phosphorous nitride imide, we carried out the following three reactions by choosing …
Number of citations: 23 link.springer.com
P Lazzeretti, JA Tossell - Journal of Physical Chemistry, 1987 - ACS Publications
Introduction It has long been known that the P4 species has a very high value of 31P NMR chemical shift (about 488 ppm with respect to aqueous 85% H3P04 for P4 dissolved in CS2).'…
Number of citations: 19 pubs.acs.org
Y Matsumoto, T Hanajiri, T Sugano, LTT Tuyen… - Thin solid films, 1995 - Elsevier
Phosphorous nitride (PN) films were deposited on indium phosphide (InP) substrates at low temperatures below 200 C by photon-assisted chemical vapour deposition using PCl 3 and …
Number of citations: 4 www.sciencedirect.com
M Losurdo, P Capezzuto, G Bruno, G Leo… - Journal of Vacuum …, 1999 - pubs.aip.org
… For GaP and InP substrates, a phosphorous nitride capping layer was formed which inhibits further nitridation. For all substrates, the H2 addition to N2 plasmas results in an increase of …
Number of citations: 58 pubs.aip.org
Y Matsumoto, T Suzuki, K Haga… - Seventh …, 1995 - ieeexplore.ieee.org
Phosphorous nitride (PN) films were deposited on InP as gate-insulator films at 100/spl deg/C by photon-assisted chemical vapor deposition (PACVD) method using PCl/sub 3/ and NH/…
Number of citations: 0 ieeexplore.ieee.org
T Hanajiri, Y Matsumoto, T Sugano… - … Conference on Indium …, 1995 - ieeexplore.ieee.org
… of InP was reduced by the process including surface treatment using (NH/sub 4/)/sub 2/S/sub x/ solution (sulfur-treatment), annealing in vacuum and formation of a phosphorous-nitride (…
Number of citations: 0 ieeexplore.ieee.org
N Imanishi, S Hasegawa, T Zhang, A Hirano… - Journal of Power …, 2008 - Elsevier
… The lithium ion conducting solid lithium phosphorous nitride (LiPON) has been sputtered on the water-stable NASICON-type lithium ion conducting solid electrolyte Li 1+x+y Al x Ti 2−x …
Number of citations: 220 www.sciencedirect.com

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